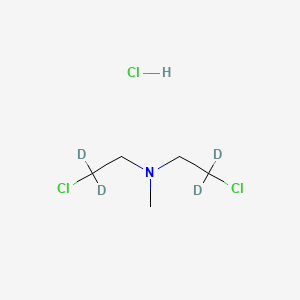

Bis(2-chloroethyl)methylamine-d4 Hydrochloride

Descripción general

Descripción

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a deuterated analog of Bis(2-chloroethyl)methylamine hydrochloride, a compound known for its use in chemotherapy. The deuterated form is often used in research to study the pharmacokinetics and metabolism of the parent compound. The molecular formula of this compound is C5H8D4Cl3N, and it has a molecular weight of 196.54 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)methylamine-d4 Hydrochloride typically involves the deuteration of Bis(2-chloroethyl)methylamine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Types of Reactions

Bis(2-chloroethyl)methylamine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve mild temperatures and solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include various substituted amines and alcohols.

Oxidation: Oxidation products can include aldehydes, ketones, and carboxylic acids.

Reduction: Reduction products are typically simpler amines.

Aplicaciones Científicas De Investigación

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is used extensively in scientific research, particularly in the fields of:

Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.

Biology: Used in metabolic studies to trace the biochemical pathways of the parent compound.

Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.

Industry: Utilized in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of Bis(2-chloroethyl)methylamine-d4 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as an alkylating agent, attaching alkyl groups to DNA bases. This leads to DNA fragmentation, cross-linking, and mispairing of nucleotides, ultimately inhibiting DNA synthesis and transcription .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(2-chloroethyl)methylamine Hydrochloride

- Mechlorethamine Hydrochloride

- Chlorambucil

- Cyclophosphamide

Uniqueness

The deuterated form, Bis(2-chloroethyl)methylamine-d4 Hydrochloride, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required to study the pharmacokinetics and metabolism of the parent compound.

Actividad Biológica

Bis(2-chloroethyl)methylamine-d4 hydrochloride, also known as deuterated mechlorethamine, is a nitrogen mustard compound that has been studied for its biological activity, particularly in the context of cancer treatment. This compound is an alkylating agent, which means it can form covalent bonds with DNA, leading to cytotoxic effects that inhibit cell proliferation. Its mechanism of action and therapeutic applications have been widely investigated.

The primary biological activity of this compound involves its ability to alkylate DNA. Upon administration, the compound undergoes metabolic activation, resulting in the formation of highly reactive species that can bind to nucleophilic sites on DNA, particularly the N7 position of guanine bases. This binding leads to:

- DNA Crosslinking : The formation of interstrand crosslinks prevents DNA replication and transcription, ultimately triggering cell death through apoptosis or necrosis.

- Disruption of Nucleic Acid Function : The alkylation interferes with normal cellular processes, affecting rapidly dividing cells such as those found in tumors .

Biological Activity and Therapeutic Use

This compound has been primarily utilized as a chemotherapeutic agent in the treatment of various cancers, notably Hodgkin's lymphoma and other lymphomas. Its use as a prototype nitrogen mustard has paved the way for the development of other alkylating agents in cancer therapy.

Research Findings

A study highlighted the efficacy of mechlorethamine in reducing white blood cell counts in patients exposed during World War II, leading to its investigation as an anticancer drug post-war . Clinical applications have shown that:

- Dosing and Efficacy : Administered doses typically range from 0.1 to 0.5 mg/kg for specific cancers, with notable responses observed in lymphatic malignancies.

- Combination Therapy : It is often used in combination with other agents such as brentuximab vedotin to enhance therapeutic outcomes .

Case Studies

- Hodgkin's Lymphoma Treatment :

- Toxicity Profile :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₄Cl₂N·HCl |

| Molecular Weight | 182.51 g/mol |

| CAS Number | 352431-06-2 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJVCYUQZDIR-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.